molecular formula C9H13N3 B1651948 N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine CAS No. 1365937-09-2

N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine

Cat. No.: B1651948
CAS No.: 1365937-09-2
M. Wt: 163.22
InChI Key: HEMVTRSSBJCRGX-QMMMGPOBSA-N
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Description

N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine is a compound that consists of a pyridine ring attached to a pyrrolidine moiety. The presence of these functional groups lends this molecule various reactive properties, making it an interesting subject of study in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine typically involves the reaction of a pyridine derivative with a pyrrolidine derivative under specific conditions that favor the formation of the desired amine. For instance, a common synthetic route may involve the use of a pyrrolidine intermediate that is pre-functionalized with an appropriate leaving group, such as a halide or tosylate, which then undergoes a nucleophilic substitution reaction with a pyridine derivative to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through batch or continuous flow processes, often utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic properties of the pyridine and pyrrolidine rings, as well as the presence of other functional groups.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide or potassium tert-butoxide. The reaction conditions, such as pH, temperature, and solvent system, are carefully controlled to achieve the desired transformation.

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine oxides, while nucleophilic substitutions can result in a variety of substituted pyridines and pyrrolidines.

Scientific Research Applications

N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine has broad applications in scientific research:

  • In chemistry, it serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.

  • In biology, it is investigated for its interactions with biological targets, potentially leading to new insights into cellular mechanisms and pathways.

  • In medicine, it is studied for its potential therapeutic effects, including its role as a pharmacophore in drug development.

  • In industry, it is used as a precursor in the manufacture of various chemical products and materials.

Mechanism of Action

The mechanism by which N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to changes in cellular function. The pyridine and pyrrolidine rings play crucial roles in these interactions, providing the necessary binding affinities and specificities.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine include:

  • Pyridine derivatives, such as 2-aminopyridine and 2-aminomethylpyridine.

  • Pyrrolidine derivatives, like N-substituted pyrrolidines.

Uniqueness: What sets this compound apart is the specific combination of the pyridine and pyrrolidine moieties in its structure. This unique configuration imparts distinctive chemical properties and reactivity patterns that are not observed in its individual components or other similar compounds. Its specific stereochemistry, denoted by (3S), further influences its biological activity and interactions, making it a compound of particular interest in various research fields.

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Properties

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMVTRSSBJCRGX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283687
Record name 2-Pyridinamine, N-(3S)-3-pyrrolidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365937-09-2
Record name 2-Pyridinamine, N-(3S)-3-pyrrolidinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365937-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, N-(3S)-3-pyrrolidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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